molecular formula C10H8FNO2 B8552932 5-Fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile

5-Fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile

Cat. No. B8552932
M. Wt: 193.17 g/mol
InChI Key: ODKDNWBPLWOXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-(oxiran-2-yl)benzonitrile

InChI

InChI=1S/C10H8FNO2/c1-13-9-3-7(10-5-14-10)8(11)2-6(9)4-12/h2-3,10H,5H2,1H3

InChI Key

ODKDNWBPLWOXSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)F)C2CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-4-(2-hydroxyethyl)-2-methoxybenzonitrile (0.68 g, 3.5 mmol) and Et3N (0.82 mL, 5.9 mmol) in dichloromethane (5 mL) was added methanesulfonyl chloride (0.33 mL, 4.2 mmol) at 0° C. After 15 min. the reaction mixture was poured into saturated ammonium chloride and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (MgSO4) and concentrated in vacuo. The residue was re-dissolved in dichloromethane (5 mL), treated with DBU (0.79 mL, 5.2 mmol) and stirred for 2 h. TLC monitoring showed conversion to the olefin. The reaction mixture was diluted with water and extracted with dichloromethane. The combined organics were washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried (MgSO4) and concentrated in vacuo. The resulting olefin was dissolved in dichloromethane (5 mL) and treated with meta-chloro perbenzoic acid (0.72 g, 4.2 mmol) at 0° C. After 3 h, the mixture was diluted with saturated sodium bicarbonate solution and extracted with dichloromethane (twice). The combined organic extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude epoxide was purified by silica gel column chromatography (5→80% EtOAc:hexane) to provide 5-fluoro-2-methoxy-4-oxiran-2-ylbenzonitrile. 1H NMR (500 MHz, CD3OD) δ 7.32 (d, J=5.3 Hz, 1H), 6.82 (d, J=5.4 Hz, 1H), 4.19 (m, 1H), 3.96 (s, 3H), 3.27 (m, 1H), 2.76 (m, 1H);
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0 (± 1) mol
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solvent
Reaction Step One
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0.68 g
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0.82 mL
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reactant
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0.33 mL
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reactant
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5 mL
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0.79 mL
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[Compound]
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olefin
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reactant
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0.72 g
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reactant
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